BS2G Crosslinker
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Overview
Description
BS2G Crosslinker, also known as bis(sulfosuccinimidyl) glutarate, is a homobifunctional, water-soluble, non-cleavable crosslinking reagent. It is primarily used in protein crosslinking applications to study protein-protein interactions. The compound is particularly valued for its ability to form stable amide bonds with primary amines, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
BS2G Crosslinker is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
BS2G Crosslinker primarily undergoes amide bond formation reactions with primary amines. This reaction is facilitated by the presence of sulfo-N-hydroxysuccinimide ester groups, which are highly reactive towards amines .
Common Reagents and Conditions
The crosslinking reaction typically involves the use of buffers such as sodium phosphate at a pH range of 7-9. The reaction is carried out at room temperature or slightly elevated temperatures to ensure efficient crosslinking .
Major Products Formed
The primary product of the reaction between this compound and proteins is a stable amide bond linking the lysine residues of the proteins. This results in the formation of crosslinked protein complexes, which can be analyzed using various biochemical techniques .
Scientific Research Applications
BS2G Crosslinker is widely used in scientific research for its ability to facilitate the study of protein-protein interactions. Some of its key applications include:
Chemistry: Used in the structural analysis of proteins and peptides through mass spectrometry.
Biology: Employed in the study of cellular processes and protein interactions within cells.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and the development of biosensors.
Mechanism of Action
BS2G Crosslinker exerts its effects by forming covalent bonds between primary amines on proteins. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups on lysine residues, resulting in the formation of stable amide bonds. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures .
Comparison with Similar Compounds
BS2G Crosslinker is often compared with other crosslinking reagents such as bis(sulfosuccinimidyl) suberate (BS3) and disuccinimidyl suberate (DSS). While BS3 and DSS also form amide bonds with primary amines, this compound is unique in its shorter spacer arm length (7.7 Å) and its water solubility, which makes it particularly suitable for aqueous environments .
List of Similar Compounds
- Bis(sulfosuccinimidyl) suberate (BS3)
- Disuccinimidyl suberate (DSS)
- Disuccinimidyl glutarate (DSG)
- Disuccinimidyl sulfoxide (DSSO)
Properties
CAS No. |
215597-83-4 |
---|---|
Molecular Formula |
C13H14N2O14S2 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
OWSWOWLMQKUWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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